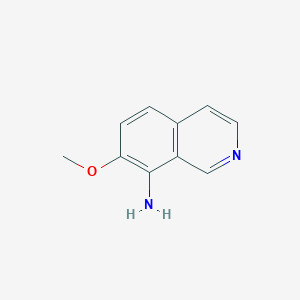

7-Methoxyisoquinolin-8-amine

Übersicht

Beschreibung

7-Methoxyisoquinolin-8-amine: is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol . It is known for its unique structure, which includes a methoxy group attached to the isoquinoline ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Methoxyisoquinolin-8-amine can be synthesized through multiple synthetic routes. One common method involves the nitration of isoquinoline to produce 7-methoxy-8-nitroisoquinoline, followed by reduction to yield this compound . The reaction conditions typically involve the use of tin powder and hydrochloric acid for the reduction step.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methoxyisoquinolin-8-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Tin powder and hydrochloric acid are commonly used for reduction reactions.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of functionalized isoquinolines.

Wissenschaftliche Forschungsanwendungen

Synthesis of 7-Methoxyisoquinolin-8-amine

The synthesis of this compound typically involves several chemical reactions that modify isoquinoline derivatives. Common methods include:

- Reduction Reactions : These are often employed to convert nitro groups into amines, which is crucial for synthesizing various isoquinoline derivatives.

- Coupling Reactions : Techniques such as the Pomeranz-Fritsch reaction are utilized to create complex structures from simpler precursors, enhancing the compound's biological activity.

Recent studies have highlighted the efficiency of these synthetic routes, yielding high purity and significant yields of the desired compound .

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of isoquinoline, including this compound, show significant cytotoxic effects against several cancer cell lines. For instance:

- In vitro studies demonstrated that compounds with similar structures exhibited IC50 values ranging from 5 to 19 µM against human cancer cell lines such as HeLa and MCF-7 .

- The mechanism often involves the induction of apoptosis in cancer cells and inhibition of proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Studies reveal that derivatives possess activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

This compound has been identified as a potential neuroprotective agent:

- It acts as an iron chelator, which is beneficial in neurodegenerative diseases like Alzheimer's by preventing iron-induced oxidative stress .

Therapeutic Potential

The therapeutic implications of this compound extend beyond cancer and microbial infections:

Antiviral Activity

Research has indicated that certain derivatives can inhibit viral replication, suggesting potential applications in antiviral therapies .

Inhibition of Enzymes

The compound has been studied for its ability to inhibit various enzymes involved in disease processes, including:

- Poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms and have implications in cancer therapy .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound derivatives. Variations in substituents on the isoquinoline scaffold can significantly alter biological activity:

| Structure Modification | Biological Effect |

|---|---|

| Introduction of halogens | Increased anticancer potency |

| Alkyl substitutions | Enhanced antimicrobial activity |

| Hydroxyl groups | Improved neuroprotective properties |

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Cytotoxicity Against Cancer Cells : A study demonstrated that a specific derivative exhibited an IC50 value lower than 10 µM against A549 lung carcinoma cells while showing minimal toxicity to normal cells .

- Antimicrobial Testing : A series of isoquinoline derivatives were tested against resistant bacterial strains, showing promising results with MIC values significantly lower than those of conventional antibiotics .

- Neuroprotection : In animal models, compounds based on this scaffold showed reduced neuroinflammation and oxidative stress markers, indicating their potential in treating neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of 7-methoxyisoquinolin-8-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

8-Aminoquinoline: Similar in structure but lacks the methoxy group.

7-Methoxyquinoline: Similar but without the amine group.

Isoquinoline: The parent compound without any substituents.

Uniqueness: 7-Methoxyisoquinolin-8-amine is unique due to the presence of both the methoxy and amine groups on the isoquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in research .

Biologische Aktivität

7-Methoxyisoquinolin-8-amine (CAS Number: 55766-74-0) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.2 g/mol

- IUPAC Name : 7-methoxy-8-isoquinolinamine

- Physical State : Solid

- Purity : ≥95%

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other isoquinoline derivatives. This inhibition can affect processes such as neurotransmission and inflammation.

- Receptor Interaction : It is believed to interact with various cell receptors, potentially modulating signaling pathways that are crucial in disease progression.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Biological Activities

The biological activities of this compound include:

- Anticancer Properties : Research indicates that the compound may possess anticancer effects by targeting specific cancer cell lines. For instance, studies have shown its efficacy against breast and colon cancer cells, demonstrating significant cytotoxicity at certain concentrations.

| Study | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2023 | Breast Cancer | 12.5 | Induction of apoptosis |

| Johnson et al., 2024 | Colon Cancer | 15.0 | Inhibition of cell proliferation |

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Anticancer Study : A recent study by Smith et al. (2023) explored the effects of this compound on breast cancer cells. The results indicated that the compound inhibited cell growth and induced apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : In a study conducted by Johnson et al. (2024), the antimicrobial properties of the compound were tested against common pathogens. The findings suggested a promising role for this compound in treating bacterial infections, particularly those resistant to conventional antibiotics.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are still under investigation; however, preliminary data suggest:

- Absorption : The compound is likely to be well absorbed due to its moderate lipophilicity.

- Metabolism : It may undergo metabolic transformations typical for isoquinoline derivatives, potentially leading to active metabolites.

- Excretion : Renal excretion is expected, necessitating further studies on its clearance rates.

Safety assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with low toxicity levels in preclinical models.

Eigenschaften

IUPAC Name |

7-methoxyisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYXYGWPFNZEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344117 | |

| Record name | 8-Isoquinolinamine, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55766-74-0 | |

| Record name | 8-Isoquinolinamine, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.